3-methoxy-3-methylbutan-2-one

Beschreibung

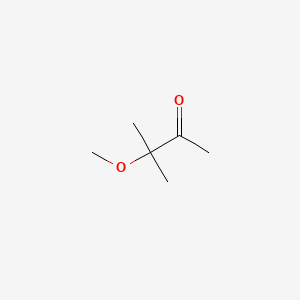

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6(2,3)8-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDVGAUYQJKBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190132 | |

| Record name | 2-Butanone, 3-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36687-98-6 | |

| Record name | 2-Butanone, 3-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 3 Methoxy 3 Methylbutan 2 One

Established Synthetic Pathways for the 3-Methoxy-3-methylbutan-2-one Core

The creation of the this compound structure relies on fundamental organic reactions that are tailored to assemble its specific arrangement of atoms. Key strategies involve modifying existing molecules or building the carbon skeleton through bond-forming reactions.

Oxidation of Corresponding Alcohol Precursors (e.g., 3-methoxy-3-methylbutan-2-ol)

A primary and straightforward method for synthesizing ketones is the oxidation of their corresponding secondary alcohol precursors. organic-chemistry.org In this case, this compound can be prepared by the oxidation of 3-methoxy-3-methylbutan-2-ol. nih.govnih.gov This transformation involves the removal of two hydrogen atoms: one from the hydroxyl (-OH) group and one from the carbon atom to which it is attached. reddit.com

The reaction requires an oxidizing agent. Common reagents for the oxidation of a secondary alcohol to a ketone include pyridinium (B92312) chlorochromate (PCC) or acidified solutions of potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). learncbse.in For instance, the treatment of a secondary alcohol like butan-2-ol with pyridinium chlorochromate effectively yields butan-2-one. byjus.com This established chemical principle is directly applicable to the synthesis of this compound from its alcohol analog.

Carbonyl Condensation Strategies (e.g., involving hydroxyacetone (B41140) derivatives and methoxy-substituted aldehydes)

Carbonyl condensation reactions are powerful tools for forming carbon-carbon bonds. A highly effective one-step synthesis of this compound has been developed using acetoin (B143602) (3-hydroxybutan-2-one) as a readily available bio-based precursor. whiterose.ac.uk This method involves the methylation of the hydroxyl group of acetoin.

In a specific example, acetoin is reacted with dimethyl carbonate in a solvent-free process. whiterose.ac.uk The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and heated in a high-pressure reactor, achieving a conversion rate of over 95%. whiterose.ac.uk Dimethyl carbonate serves as a non-toxic and potentially bio-based methylating agent, offering a more sustainable alternative to hazardous reagents like dimethyl sulphate or methyl iodide. whiterose.ac.uk A previous synthesis method also started from acetoin but utilized iodomethane (B122720) as the methylating agent in dichloromethane (B109758), which has a lower atom economy and a higher process mass intensity (PMI) compared to the dimethyl carbonate route. whiterose.ac.uk

The choice of catalyst is crucial for the success of this condensation strategy. A screening of various catalysts demonstrated the superior performance of PTSA under conventional heating. whiterose.ac.uk

Table 1: Catalyst Screening for the Synthesis of this compound from Acetoin and Dimethyl Carbonate

| Catalyst | Conversion (%) |

|---|---|

| p-Toluenesulfonic acid (PTSA) | >95 |

| Ytterbium(III) chloride | <5 |

| Iron(III) chloride | <5 |

| No catalyst (Control) | 0 |

This table is based on data from a study where various catalysts were screened for the methylation of acetoin. whiterose.ac.uk

Alkylation Approaches in Ketone Synthesis

The alkylation of ketones at the α-carbon (the carbon atom adjacent to the carbonyl group) is a fundamental method for forming carbon-carbon bonds. chemistrysteps.comorganic-chemistry.org This reaction proceeds through an enolate intermediate, which is formed by deprotonating the α-hydrogen with a strong base. jove.com The resulting enolate is a potent nucleophile that can attack an alkyl halide in an SN2 reaction, attaching the alkyl group to the α-position. libretexts.org

For this reaction to be effective, a strong base is necessary to ensure complete conversion of the ketone to the enolate, preventing side reactions. jove.comlibretexts.org Lithium diisopropylamide (LDA) is a commonly used strong, sterically hindered base that favors the formation of the kinetic enolate (from the less substituted α-carbon). chemistrysteps.com For symmetrical ketones, the choice of base is less critical as long as it is strong enough to deprotonate the α-carbon irreversibly. chemistrysteps.comjove.com

While a general method for the direct asymmetric alkylation of ketones remains a challenge, this approach is a cornerstone of ketone synthesis. nih.gov In the context of this compound, a theoretical alkylation approach could involve the methylation of an enolate derived from a larger ketone precursor, although this is a less direct route compared to the methylation of acetoin.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in developing efficient and environmentally benign synthetic routes. Both heterogeneous and homogeneous catalysts are employed to facilitate key transformations in the synthesis of this compound and related compounds.

Heterogeneous Acid Catalysis in Related Methoxy-Butanol Synthesis

Heterogeneous acid catalysts are materials that are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. They are advantageous due to their ease of separation from the reaction product and potential for recyclability. nih.gov These catalysts are particularly relevant in the synthesis of ether linkages, such as the methoxy (B1213986) group in the target molecule.

A patented method for preparing the related compound 3-methoxy-3-methyl-1-butanol involves the reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727) in the presence of a heterogeneous acid catalyst. google.com The reaction is conducted in a sealed reactor at elevated temperatures (50-200°C) and pressures (0.1-5 MPa). google.com Suitable catalysts for this etherification include composite oxides, heteropolyacids (like H₃PW₁₂O₄₀ on activated carbon), zeolite molecular sieves, and cation exchange resins. google.com Similarly, 3-methoxybutanol can be prepared from crotonaldehyde (B89634) and methanol, followed by hydrogenation, using catalysts like copper oxide. google.com While several heterogeneous catalysts showed some promise for the synthesis of this compound from acetoin under microwave heating, they were found to have low conversion rates under conventional heating conditions. whiterose.ac.uk

Homogeneous Catalysis for Carbon-Carbon Bond Formation

Homogeneous catalysts exist in the same phase as the reactants, often as soluble organometallic complexes. These catalysts are known for their high activity and selectivity under mild reaction conditions. northwestern.edu They are instrumental in many C-C bond-forming reactions. researchgate.net

In the context of ketone synthesis, homogeneous catalysts, such as those based on rhodium or palladium, are used in various transformations. nih.govnih.gov For example, cationic rhodium catalysts can enable the cross-aldolization of metallo-aldehyde enolates with ketone acceptors, a type of C-C bond-forming hydrogenation. nih.gov Furthermore, the Guerbet reaction, which couples alcohols to form larger alcohols and ketones, relies on catalysts that possess both strong-base and weak-acid sites, which can be designed using homogeneous or finely dispersed heterogeneous systems. pnnl.gov The synthesis of 4-(4-methoxyphenyl)butan-2-one has been achieved in a flow system using a sequence of catalysts, including AuPd/TiO₂ for an oxidation step and anatase TiO₂ for a C-C coupling step, demonstrating the power of catalysis in multi-step syntheses. southwales.ac.uk These principles of homogeneous catalysis for C-C bond formation are applicable to advanced synthetic strategies for complex ketones like this compound.

Optimization of Reaction Conditions for Yield Enhancement in Research Synthesis

The synthesis of α-alkoxy ketones, such as this compound, can be approached through several general strategies, including the electrochemical reaction of enol acetates and homologation of ketones. rsc.orgorganic-chemistry.org However, a more direct and analogous method can be inferred from the documented synthesis of the closely related compound, 3-methoxybutan-2-one (B3048630).

A plausible and efficient route for producing this compound would involve the acid-catalyzed methylation of 3-hydroxy-3-methylbutan-2-one. This is based on a reported one-step, solvent-free synthesis of 3-methoxybutan-2-one from acetoin (3-hydroxybutan-2-one) using dimethyl carbonate as a non-toxic methylating agent. whiterose.ac.uk

In this analogous synthesis, the reaction was performed in a high-pressure reactor with p-toluenesulfonic acid (PTSA) as the catalyst. whiterose.ac.uk The optimization of this reaction focused on key parameters to maximize yield.

Key Reaction Parameters (based on analogous synthesis):

Catalyst: p-Toluenesulfonic acid monohydrate was found to be an effective catalyst. whiterose.ac.uk

Reactants: The reaction uses an α-hydroxy ketone (acetoin) and a methylating agent (dimethyl carbonate). whiterose.ac.uk For the target compound, the starting material would be 3-hydroxy-3-methylbutan-2-one.

Temperature: The reaction was heated to 160°C to ensure a sufficient reaction rate. whiterose.ac.uk

Solvent: The reaction was conducted under solvent-free conditions, where dimethyl carbonate served as both a reactant and the reaction medium. whiterose.ac.uk This approach is environmentally favorable and simplifies workup.

Yield: Following optimization, the synthesis of 3-methoxybutan-2-one achieved an isolated yield of 85% after purification by distillation. whiterose.ac.uk

The table below summarizes the conditions used in the successful large-scale synthesis of the analogous compound, 3-methoxybutan-2-one, which provides a strong basis for developing a protocol for this compound.

| Parameter | Condition | Rationale / Finding |

|---|---|---|

| Starting Material | Acetoin (3-hydroxybutan-2-one) | A bio-based α-hydroxy ketone precursor. whiterose.ac.uk |

| Methylating Agent | Dimethyl Carbonate (DMC) | A non-toxic, biodegradable replacement for hazardous methylating agents like dimethyl sulfate (B86663). whiterose.ac.uk Used in excess to also act as a solvent. whiterose.ac.uk |

| Catalyst | p-Toluenesulfonic acid monohydrate (PTSA) | Effective acid catalyst for the methylation of the hydroxyl group. whiterose.ac.uk Used at 5 mol%. whiterose.ac.uk |

| Temperature | 160 °C | High temperature drives the reaction to completion within a reasonable timeframe (2 hours). whiterose.ac.uk |

| Purification | Vigreux distillation | Effective for isolating the pure product from the crude reaction mixture. whiterose.ac.uk |

| Isolated Yield | 85% | High yield demonstrates the efficiency of the optimized protocol. whiterose.ac.uk |

Control of Stereochemistry in this compound Synthesis

An analysis of the molecular structure of this compound reveals that it is an achiral molecule. nih.gov The central carbon atom (C3), to which the methoxy group is attached, is also bonded to an acetyl group (–C(O)CH₃) and two methyl groups (–CH₃).

For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. In this case, the presence of two identical methyl groups on the C3 carbon means this condition is not met. Consequently, this compound does not have enantiomers or diastereomers.

Therefore, the synthesis of this compound does not require any methods for stereochemical control, as no stereoisomers can be formed. The synthetic challenge lies in regioselectivity and yield, not in controlling stereochemistry.

Byproduct Formation and Mitigation Strategies in Synthetic Protocols

In any chemical synthesis, the formation of byproducts can reduce the yield and purity of the desired product. Based on the proposed synthesis via acid-catalyzed methylation of 3-hydroxy-3-methylbutan-2-one, several byproducts can be anticipated.

Stoichiometric Byproducts: In the reaction between an α-hydroxy ketone and dimethyl carbonate, methanol and carbon dioxide are expected stoichiometric byproducts. whiterose.ac.uk R-OH + (CH₃O)₂CO → R-OCH₃ + CH₃OH + CO₂

These byproducts are relatively volatile and can be effectively removed during the workup and purification stages. In the analogous synthesis of 3-methoxybutan-2-one, methanol was removed by evaporation before the final distillation. whiterose.ac.uk

Potential Side-Reaction Byproducts:

Dehydration Products: Under strong acid catalysis and high temperatures, the starting material, 3-hydroxy-3-methylbutan-2-one, could potentially undergo dehydration to form unsaturated ketones.

Self-Condensation: Ketones can undergo acid-catalyzed self-condensation reactions (such as an aldol (B89426) condensation), although this is generally more significant under basic conditions.

Etherification of Methanol Byproduct: The methanol generated during the reaction could potentially react with the starting material or product, though this is less likely given the reaction design.

Mitigation Strategies:

Control of Reactant Ratios: Using the methylating agent (dimethyl carbonate) in excess can help to ensure the primary reaction pathway is favored, minimizing side reactions of the starting material. whiterose.ac.uk

Catalyst Loading: Careful optimization of the catalyst concentration is crucial. Sufficient catalyst is needed for an efficient reaction rate, but excessive acidity could promote side reactions like dehydration or polymerization.

Temperature and Time Control: Adhering to the optimized reaction temperature and time (e.g., 160°C for 2 hours) prevents prolonged exposure of reactants and products to harsh conditions, which could lead to decomposition or the formation of thermal byproducts. whiterose.ac.uk

Purification: The primary strategy for removing both stoichiometric and side-reaction byproducts is fractional distillation. The significant difference in boiling points between the desired product, starting materials, and most likely byproducts allows for efficient separation and isolation of high-purity this compound. whiterose.ac.uk

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 3 Methylbutan 2 One

Fundamental Transformations of the Ketone Moiety

The ketone group is a primary site for chemical reactions, characterized by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen.

The ketone functionality of 3-methoxy-3-methylbutan-2-one can be reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents.

Detailed Research Findings: The reduction of the carbonyl group in this compound yields 3-methoxy-3-methylbutan-2-ol. nih.gov This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Ketones are known to react with reducing agents such as hydrides to produce heat and flammable hydrogen gas. noaa.gov For a similar compound, 3-methoxy-3-methylbutanal, reduction to the corresponding alcohol is effectively carried out using sodium borohydride in a protic solvent like methanol (B129727) at temperatures between 0°C and 25°C. A similar set of conditions would be applicable for the reduction of this compound.

| Reactant | Reducing Agent | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄) | 3-Methoxy-3-methylbutan-2-ol | Nucleophilic Addition |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-Methoxy-3-methylbutan-2-ol | Nucleophilic Addition |

Ketones, including this compound, are generally resistant to oxidation under standard conditions. Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon, which is necessary for simple oxidation reactions.

Detailed Research Findings: Oxidation of ketones requires harsh conditions, such as strong oxidizing agents and elevated temperatures. These reactions typically proceed via cleavage of the carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of carboxylic acid products. There is limited specific literature detailing the oxidation of this compound. However, the general principles of ketone chemistry suggest that forcing its oxidation would likely break the C2-C3 bond or the C1-C2 bond, resulting in the formation of smaller carboxylic acids and esters.

The most characteristic reaction of the ketone moiety is nucleophilic addition to the carbonyl group. A wide variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated.

Detailed Research Findings: In the case of this compound, the approach of a nucleophile to the carbonyl carbon is subject to steric hindrance from the adjacent tertiary carbon bearing a methoxy (B1213986) group and two methyl groups. Despite this, nucleophilic addition remains a key reaction pathway. An important example of this reactivity is the formation of oximes, which is discussed in detail in section 3.3.1. Other nucleophiles such as Grignard reagents or organolithium compounds could also add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup.

Reactions Involving the Ether Functional Group

The ether group in this compound is relatively unreactive but can undergo cleavage under strongly acidic conditions. libretexts.org

Detailed Research Findings: The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a well-established reaction. libretexts.org The mechanism of this cleavage depends on the nature of the alkyl groups attached to the ether oxygen. For this compound, the ether involves a methyl group and a tertiary alkyl group. In the presence of a strong acid, the ether oxygen is first protonated to form a good leaving group (methanol). libretexts.orgpearson.com Due to the stability of the resulting tertiary carbocation, the subsequent cleavage of the C-O bond proceeds via an SN1 mechanism. libretexts.org The halide ion (Br⁻ or I⁻) then attacks the tertiary carbocation to form a tertiary alkyl halide. The other product is methanol.

Reaction Steps for Acidic Cleavage:

Protonation: The ether oxygen is protonated by the strong acid (e.g., HI).

Carbocation Formation: The protonated ether loses methanol as a leaving group, forming a stable tertiary carbocation at the C3 position.

Nucleophilic Attack: The halide anion (I⁻) acts as a nucleophile and attacks the tertiary carbocation, forming 3-halo-3-methylbutan-2-one.

Derivatization Strategies for this compound

Derivatization is a common strategy to confirm the structure of a molecule or to introduce new functionalities. For this compound, derivatization primarily targets the reactive ketone group.

The reaction of this compound with hydroxylamine (B1172632) or its derivatives is a classic method for producing oxime derivatives. wikipedia.org This reaction serves as a useful method for the chemical identification of the ketone functional group. wikipedia.org

Detailed Research Findings: The formation of an oxime from a ketone is a condensation reaction involving nucleophilic addition of hydroxylamine to the carbonyl group, followed by the elimination of a water molecule. wikipedia.org The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to liberate the free hydroxylamine. rsc.orgnih.gov The resulting product, this compound oxime, can exist as E/Z stereoisomers. wikipedia.org The conversion of the ketone to an oxime can be confirmed by spectroscopic methods. For instance, in ¹³C NMR spectroscopy, the signal for the carbonyl carbon (typically >200 ppm) is replaced by a signal for the C=N carbon at a higher field (around 155-160 ppm). nih.gov

General Procedure for Oxime Formation: A solution of the ketone in a suitable solvent (e.g., ethanol, pyridine, or dichloromethane) is treated with hydroxylamine hydrochloride and a base. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. rsc.org The product can then be isolated by standard workup and purification techniques. rsc.org

| Reactant | Reagent | Product | Byproduct |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Water (H₂O) |

Halogenation Reactions

The halogenation of ketones, such as this compound, at the α-carbon (the carbon atom adjacent to the carbonyl group) is a fundamental transformation in organic synthesis. This reaction can proceed under either acidic or basic conditions, each leading to distinct outcomes and governed by different mechanistic principles. wikipedia.orgpressbooks.pub

In the case of this compound, the potential sites for halogenation are the α-hydrogens on the methyl group (C1) and the methine group (C3 is a quaternary carbon with no hydrogens). Therefore, halogenation will occur at the C1 position.

Acid-Catalyzed Halogenation

Under acidic conditions, the halogenation of ketones typically results in the substitution of a single α-hydrogen. wikipedia.orgyoutube.com The reaction is catalyzed by the presence of an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an enol intermediate. masterorganicchemistry.comlibretexts.org This enol then acts as a nucleophile, attacking the halogen (Cl₂, Br₂, or I₂). masterorganicchemistry.com

The generally accepted mechanism for the acid-catalyzed α-halogenation of a ketone involves the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. masterorganicchemistry.com

Enol formation: The protonated ketone then loses an α-hydrogen to form an enol. This step is typically the rate-determining step of the reaction. libretexts.org

Nucleophilic attack by the enol: The electron-rich double bond of the enol attacks a molecule of the halogen.

Deprotonation: The resulting intermediate is deprotonated to yield the α-halo ketone and regenerate the acid catalyst. masterorganicchemistry.com

A key feature of acid-catalyzed halogenation is that the introduction of a halogen atom to the α-position deactivates the ketone towards further halogenation. The electron-withdrawing nature of the halogen reduces the basicity of the carbonyl oxygen, making subsequent protonation less favorable. wikipedia.org This allows for the selective synthesis of mono-halogenated products.

Base-Promoted Halogenation

In contrast to acid-catalyzed reactions, base-promoted halogenation of ketones often leads to polyhalogenation. pressbooks.pub The reaction is initiated by the removal of an α-hydrogen by a base to form an enolate ion. This enolate then acts as a potent nucleophile, attacking the halogen.

The mechanism for base-promoted α-halogenation is as follows:

Enolate formation: A base abstracts an α-hydrogen to form a resonance-stabilized enolate ion.

Nucleophilic attack by the enolate: The enolate attacks a molecule of the halogen.

Crucially, the introduction of a halogen atom increases the acidity of the remaining α-hydrogens due to the electron-withdrawing inductive effect of the halogen. pressbooks.pub This makes subsequent deprotonation by the base faster, leading to rapid successive halogenations until all α-hydrogens are replaced. pressbooks.pub For methyl ketones, this can result in the formation of a trihalomethyl ketone, which can then undergo the haloform reaction in the presence of excess base to yield a carboxylate and a haloform (CHX₃). organicchemistrytutor.com

Reaction Kinetics and Mechanistic Pathways of this compound Transformations

The kinetics of ketone halogenation provide significant insight into the reaction mechanisms.

Kinetics of Acid-Catalyzed Halogenation

Kinetic studies of acid-catalyzed ketone halogenation have revealed that the rate of reaction is typically first-order with respect to the ketone and first-order with respect to the acid catalyst, but zero-order with respect to the halogen concentration. libretexts.orgorganicchemistrytutor.com

Rate = k[Ketone][H⁺]

This rate law indicates that the halogen is not involved in the rate-determining step of the reaction. libretexts.org The slow step is the formation of the enol intermediate. libretexts.org Once the enol is formed, it reacts rapidly with the halogen. This is supported by the observation that the rates of chlorination, bromination, and iodination of a given ketone under acidic conditions are identical. nih.gov

Kinetics of Base-Promoted Halogenation

The kinetics of base-promoted halogenation are more complex. The rate of the initial halogenation depends on the concentration of both the ketone and the base. However, as noted earlier, the product of the first halogenation is more reactive than the starting material, leading to a series of rapid subsequent reactions that are difficult to control for selective monohalogenation. pressbooks.pub

Mechanistic Pathways of Other Transformations

While the focus here is on halogenation, it is worth noting that ketones like this compound can undergo a variety of other transformations. For instance, the related compound, 3-methoxy-3-methyl-1-butanol, has been studied for its reaction with hydroxyl radicals in the atmosphere. researchgate.net Such studies provide insights into the atmospheric chemistry and degradation pathways of related volatile organic compounds. The primary products identified from the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals were acetone (B3395972), methyl acetate, and glycolaldehyde, among others. researchgate.net These findings suggest that the ether and alcohol functionalities are susceptible to radical-initiated oxidation, leading to fragmentation of the carbon skeleton.

Theoretical and Computational Studies of 3 Methoxy 3 Methylbutan 2 One

Quantum Chemical Analysis of Molecular Structure and Bonding

Quantum chemical analysis focuses on the fundamental properties of a molecule, such as its three-dimensional shape and the distribution of electrons within its structure.

The flexibility of 3-methoxy-3-methylbutan-2-one allows it to exist in various spatial arrangements, or conformations, arising from the rotation around its single bonds. Conformational analysis computationally explores these different arrangements to identify the most stable structures (lowest energy conformers) and the energy barriers between them.

This analysis is typically performed by systematically rotating key dihedral angles—specifically the C-C-O-C bond of the methoxy (B1213986) group and the C-C bond connecting the carbonyl group to the quaternary center—and calculating the potential energy at each step. The resulting data are used to construct a potential energy surface, which maps out the energetic landscape of the molecule. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for converting one conformer into another.

Table 1: Exemplary Energetic Profile Data for this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

| Global Minimum | Description of angle (e.g., anti-periplanar) | 0.00 | Description of expected population |

| Local Minimum 1 | Description of angle (e.g., gauche) | Value > 0 | Description of expected population |

| Transition State 1 | Description of angle | Higher energy value | Not applicable |

Note: The table illustrates the type of data generated from conformational analysis. Specific values require dedicated computational studies.

The electronic structure of a molecule dictates its reactivity. Computational methods are used to calculate various electronic properties and reactivity descriptors that predict how this compound will behave in a chemical reaction.

Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.

Reactivity descriptors are derived from these electronic properties. For instance, Mulliken charge analysis can be used to determine the partial atomic charges, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The carbonyl carbon in this compound is an expected electrophilic site, while the carbonyl oxygen is a primary nucleophilic site.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Property | Description | Predicted Value/Site for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | A calculated energy value (e.g., in eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A calculated energy value (e.g., in eV) |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | The difference between LUMO and HOMO energies |

| Mulliken Charge | Partial charge on an atom | Carbonyl Carbon: Positive charge; Carbonyl Oxygen: Negative charge |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Negative potential (red) near the carbonyl oxygen; Positive potential (blue) elsewhere |

Computational Prediction of Reaction Pathways and Transition States

Theoretical chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the interaction of the molecule with various reactants, it is possible to map out the entire reaction pathway, from reactants to products, including the high-energy transition states that connect them.

For example, the nucleophilic addition to the carbonyl group is a characteristic reaction for ketones. Computational studies can model the approach of a nucleophile to the electrophilic carbonyl carbon. These calculations determine the geometry of the transition state and its associated activation energy (the energy barrier that must be overcome for the reaction to occur). The Gibbs free energy of activation (ΔG‡) is often calculated to provide insight into the reaction kinetics under specific conditions.

Molecular Modeling of Intramolecular and Intermolecular Interactions

Molecular modeling is employed to understand the non-covalent interactions that govern the behavior of this compound.

Intramolecular Interactions: These are interactions within a single molecule. In this compound, weak intramolecular forces, such as van der Waals interactions between the methyl groups, can influence the stability of its different conformations.

Intermolecular Interactions: These are interactions between two or more molecules. Modeling can simulate how this compound interacts with other molecules, such as solvents or reactants. For example, in a protic solvent like water or an alcohol, hydrogen bonds would form between the solvent's hydroxyl group and the lone pairs of electrons on the carbonyl oxygen of this compound. These interactions are critical for understanding its solubility and behavior in solution.

Advanced Spectroscopic Characterization for Research Applications

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Following a comprehensive review of scientific literature and chemical databases, no specific research findings or data on the use of chiroptical spectroscopy for the determination of the enantiomeric excess of 3-methoxy-3-methylbutan-2-one have been identified. This includes a lack of studies detailing the application of techniques such as circular dichroism (CD) or vibrational circular dichroism (VCD) specifically to this compound for the purpose of analyzing its enantiomeric composition.

While chiroptical methods are standard for determining the enantiomeric excess of chiral molecules, and research exists for structurally related ketones, specific experimental data, such as CD/VCD spectra, rotational strengths, or g-factors for the enantiomers of this compound, are not available in the reviewed literature. Similarly, information regarding the enantioselective synthesis or chiral resolution of this compound, which would necessitate such analysis, could not be located.

Therefore, a detailed discussion, including research findings and data tables on the chiroptical spectroscopic characterization of this compound for enantiomeric excess determination, cannot be provided at this time.

Analytical Methodologies for Research and Process Monitoring

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a cornerstone for the analysis of 3-methoxy-3-methylbutan-2-one, providing powerful means to separate it from reactants, byproducts, and solvents.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. Its high resolution allows for the separation of components in a mixture, which are then detected to produce a chromatogram. In the context of synthetic chemistry, GC is an invaluable tool for monitoring the progress of a reaction. By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of starting materials and the formation of this compound. This real-time data allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

For unambiguous identification of the separated components, GC is often coupled with Mass Spectrometry (MS). GC-MS is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. analytice.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by matching it against spectral libraries. nih.gov This is particularly useful in identifying unknown impurities or byproducts in a reaction mixture. For instance, the analysis of related compounds like 3-methoxy-3-methylbutane-1-ol is performed using GC-MS. analytice.com

Table 1: GC-MS Parameters for Analysis of Related Methoxy (B1213986) Compounds

| Parameter | Value/Description | Reference |

|---|---|---|

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | analytice.com |

| Sample Matrix | Air (collected on charcoal tube) | analytice.com |

| Analyte Example | 3-Methoxy-3-methylbutane-1-ol | analytice.com |

| Limit of Quantification (LOQ) | ≈ 0.1 µg/Media (estimated) | analytice.com |

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique used for the separation and purification of compounds. auroraprosci.com Unlike GC, which is suitable for volatile compounds, HPLC is ideal for a wider range of substances, including those that are non-volatile or thermally unstable. For ketones like this compound, HPLC analysis can be performed, often after derivatization to enhance detection. A common method involves reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored derivative, which can then be easily detected by a UV-Vis detector. auroraprosci.com This method is widely used for the analysis of aldehydes and ketones in various matrices. auroraprosci.com

Chiral HPLC is a specialized form of HPLC used to separate enantiomers, which are mirror-image isomers of a chiral molecule. However, this compound is an achiral molecule as it does not possess a stereocenter and therefore does not have enantiomers. Consequently, chiral HPLC is not an applicable technique for its analysis or separation.

Development of Quantitative Assays for Reaction Yields in Synthetic Research

A critical aspect of synthetic research is the ability to accurately determine the yield of a reaction. Quantitative assays are developed for this purpose, and they often rely on the chromatographic techniques discussed previously.

By using a calibrated internal standard, GC or HPLC analysis can be transformed from a qualitative to a quantitative method. In a typical procedure, a known amount of an internal standard (a non-reacting compound) is added to the reaction mixture. The peak areas of the analyte (this compound) and the internal standard are then compared in the chromatogram. This ratio is used to calculate the exact concentration and thus the yield of the product. This methodology is crucial for optimizing synthetic routes to maximize efficiency and output. For example, in the synthesis of related alkoxy alcohols, gas chromatography is used to analyze the reaction mixture to determine the conversion percentage of the starting material and the yield of the final product. google.com

Fluorometric assays offer another approach for quantification. A high-throughput fluorescence assay has been developed for the sensitive detection of ketones. nih.govacs.org This method involves a probe that reacts with the ketone to produce a highly fluorescent product, allowing for quantitative monitoring through fluorescence screening. nih.govacs.org

Table 2: Example of Quantitative Reaction Monitoring via Gas Chromatography

| Reactant | Product | Analytical Method | Measured Parameters | Reference |

|---|---|---|---|---|

| 3-methyl-3-buten-1-ol (B123568) | 3-ethoxy-3-methyl-1-butanol | Gas Chromatography | Conversion Rate (%) and Yield (%) | google.com |

Advanced Detection Methods in Chemical Analysis

Beyond standard chromatographic detectors, several advanced methods are available for the detection and analysis of ketones.

One innovative approach involves the use of selective ketone body sensors. researchgate.net These sensors can be based on organic molecules that interact with ketones, leading to a detectable change, such as a color shift in visible light or unique irradiance under UV illumination. researchgate.net Such methods offer the potential for developing portable and non-invasive detection systems. researchgate.net

Another advanced technique is the use of fluorogenic probes. As ketones are often non-fluorescent, probes have been designed to react specifically with them to create a fluorescent product. acs.org This allows for highly sensitive detection using fluorescence spectroscopy, a method that can be adapted for high-throughput screening applications in microtiter plates. nih.govacs.org

The derivatization of ketones with reagents like 2,4-dinitrophenylhydrazine (DNPH) is a long-established method that continues to be relevant. acs.org The resulting hydrazones are colored compounds that can be easily quantified using spectrophotometry or HPLC with UV detection, providing a reliable and robust method for ketone analysis. auroraprosci.comacs.org

Applications of 3 Methoxy 3 Methylbutan 2 One in Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be incorporated into the structure of larger, more complex target molecules. Due to the presence of both a ketone and an ether functional group, 3-methoxy-3-methylbutan-2-one has the potential to serve as such a building block. The ketone moiety can undergo a variety of carbon-carbon bond-forming reactions, allowing for the extension of the molecular framework. The methoxy (B1213986) group can influence the reactivity of the adjacent quaternary center and can be a handle for further functionalization. While the compound possesses these valuable features, specific examples of its direct incorporation into the synthesis of complex natural products or pharmaceuticals are not extensively detailed in readily available literature.

Role as a Key Intermediate in Chemical Transformations

A key intermediate is a molecule that is formed during a multi-step synthesis and is subsequently converted into another substance en route to the final product. The structure of this compound makes it a plausible intermediate in various synthetic pathways. For instance, it could be formed through the oxidation of the corresponding secondary alcohol, 3-methoxy-3-methylbutan-2-ol, and then used in a subsequent step, such as a Grignard reaction or a Wittig olefination, to introduce new functional groups. Its role would be to provide a specific six-carbon framework that can be elaborated upon to achieve a desired molecular architecture.

Substrate in Biocatalytic Transformations (e.g., enzymatic reduction to chiral alcohols or amination)

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity. A significant application in this area is the enzymatic reduction of ketones to produce chiral alcohols, which are valuable intermediates in the pharmaceutical industry. Enzymes such as alcohol dehydrogenases (ADHs) catalyze the reduction of a carbonyl group to a hydroxyl group with high enantio- and diastereoselectivity. researchgate.netmdpi.com

While specific studies detailing the enzymatic reduction of this compound are not prominent, its structure as a prochiral ketone makes it a suitable candidate for such transformations. The enzymatic reduction would likely yield the corresponding chiral alcohol, (R)- or (S)-3-methoxy-3-methylbutan-2-ol, depending on the specific enzyme used. This biocatalytic approach offers a green chemistry alternative to traditional chemical reductants.

Table 1: Potential Biocatalytic Reduction of this compound This table illustrates the theoretical enzymatic reduction of the substrate to its corresponding chiral alcohol products.

| Substrate | Enzyme Type | Potential Product(s) | Chirality |

| This compound | Alcohol Dehydrogenase (ADH) | 3-Methoxy-3-methylbutan-2-ol | (R) or (S) enantiomer |

Precursor for the Synthesis of Related Functionalized Molecules

A precursor is a compound that participates in a chemical reaction that produces another compound. The reactivity of the ketone group in this compound allows it to serve as a precursor for a variety of other functionalized molecules. Standard organic reactions can be applied to transform the carbonyl group into different functionalities.

Key Potential Transformations:

Reduction to Alcohols: The most direct transformation is the reduction of the ketone to a secondary alcohol, 3-methoxy-3-methylbutan-2-ol. This can be achieved using various reducing agents like sodium borohydride (B1222165) or through the biocatalytic methods mentioned previously.

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), would convert the ketone into a tertiary alcohol. This reaction adds a new alkyl or aryl group to the carbon backbone.

Reductive Amination: This two-step process, involving reaction with an amine followed by reduction, can convert the ketone into a secondary or tertiary amine. This introduces a nitrogen-containing functional group, which is prevalent in many biologically active molecules.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, forming an alkene. This provides a route to unsaturated derivatives.

Table 2: this compound as a Synthetic Precursor This table outlines potential chemical transformations starting from this compound and the resulting class of functionalized molecules.

| Starting Material | Reagent/Reaction Type | Product Functional Group | Product Example |

| This compound | Sodium Borohydride (Reduction) | Secondary Alcohol | 3-Methoxy-3-methylbutan-2-ol |

| This compound | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | 3-Methoxy-2,3-dimethylbutan-2-ol |

| This compound | Amine (e.g., R-NH₂) + Reducing Agent | Amine | N-Alkyl-3-methoxy-3-methylbutan-2-amine |

| This compound | Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | 3-Methoxy-3-methyl-2-methylenbutane |

Environmental Chemical Reactivity and Degradation Pathways Research Perspective

Atmospheric Degradation Mechanisms with Oxidants (e.g., Hydroxyl Radicals, Chlorine Atoms, Nitrate (B79036) Radicals)

The principal degradation pathway for 3-methoxy-3-methylbutan-2-one in the atmosphere is expected to be its reaction with hydroxyl (OH) radicals, which are abundant during the daytime. The reaction mechanism likely involves the abstraction of a hydrogen atom from the carbon-hydrogen bonds within the molecule. The presence of a ketone group and an ether group influences the reactivity of the different C-H bonds.

For the structural analog, 3-methoxy-3-methyl-1-butanol, the primary attack by OH radicals occurs at the hydrogen atoms on the carbon atoms adjacent to the oxygen atom of the ether group. researchgate.net This leads to the formation of alkyl radicals, which then undergo further reactions. A similar mechanism can be anticipated for this compound.

The general reaction with OH radicals can be represented as: CH₃OC(CH₃)₂C(O)CH₃ + •OH → Products

Identification of Atmospheric Reaction Products

Based on studies of the OH radical-initiated reaction of 3-methoxy-3-methyl-1-butanol, several key atmospheric reaction products can be predicted for the degradation of this compound. In the presence of nitrogen oxides (NOx), the alkoxy radicals formed after the initial OH attack will react further.

For 3-methoxy-3-methyl-1-butanol, the identified products from its reaction with OH radicals include acetone (B3395972), methyl acetate (B1210297), and glycolaldehyde, with specific molar formation yields. researchgate.netnih.gov It is plausible that the degradation of this compound would also lead to the formation of smaller carbonyl compounds and esters. The expected primary products from the OH radical-initiated oxidation of this compound would likely include acetone and methyl 2-methoxy-2-methylpropanoate.

The table below shows the reaction products identified from the OH radical-initiated reaction of the analogous compound, 3-methoxy-3-methyl-1-butanol. nih.gov

| Reaction Product | Molar Formation Yield (%) |

| Acetone | 3 ± 1 |

| Methyl Acetate | 35 ± 9 |

| Glycolaldehyde | 13 ± 3 |

| 3-methoxy-3-methylbutanal | 33 ± 7 |

Kinetic Studies of Environmental Transformation Processes

Kinetic studies are crucial for determining the atmospheric lifetime of a compound. For 3-methoxy-3-methyl-1-butanol, a rate constant for its reaction with OH radicals has been measured at 296 ± 2 K to be (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Using a typical 12-hour average daytime OH radical concentration of 2 × 10⁶ molecules cm⁻³, the atmospheric lifetime of 3-methoxy-3-methyl-1-butanol is calculated to be approximately 8.5 hours. nih.gov

An OECD assessment reported a slightly different rate constant of 9.96 x 10⁻¹² cm³/molecule/sec for the reaction with OH radicals, resulting in a calculated half-life of 1.1 days under their specified conditions. oecd.org

Due to the structural similarities, the rate constant for the reaction of OH radicals with this compound is expected to be of a similar order of magnitude, suggesting a relatively short atmospheric lifetime.

The table below summarizes the kinetic data for the reaction of OH radicals with the analogous compound, 3-methoxy-3-methyl-1-butanol.

| Parameter | Value | Reference |

| Rate Constant (kOH) at 296 ± 2 K | (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Atmospheric Lifetime (vs. OH) | 8.5 hours | nih.gov |

| Rate Constant (kOH) | 9.96 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | oecd.org |

| Atmospheric Half-life (vs. OH) | 1.1 days | oecd.org |

Current Research Challenges and Future Directions

Exploration of Novel and Sustainable Synthetic Routes for 3-Methoxy-3-methylbutan-2-one

A significant area of current research is the development of environmentally friendly and efficient methods for synthesizing this compound and its derivatives. One notable advancement is the one-step, solvent-free synthesis of 3-methoxybutan-2-one (B3048630) from acetoin (B143602) and dimethyl carbonate, catalyzed by p-toluenesulfonic acid (PTSA). whiterose.ac.uknih.gov This method is highlighted for its improved process mass intensity (PMI) and atom economy compared to previous approaches. whiterose.ac.uknih.govrsc.org Dimethyl carbonate serves as a biodegradable and non-toxic methylating agent, offering a safer alternative to hazardous reagents like dimethyl sulfate (B86663) and methyl iodide. whiterose.ac.uknih.gov

Future research in this area aims to build upon these sustainable practices. A Chinese patent outlines a method for preparing 3-methoxy-3-methyl-1-butanol by reacting 3-methyl-3-buten-1-ol (B123568) with methanol (B129727) in the presence of a heterogeneous acid catalyst in a sealed reactor. google.com This process is noted for its simplicity, lack of equipment corrosion, and absence of polluting byproducts. google.com The catalysts for this process can include composite oxides, heteropoly acids, zeolite molecular sieves (such as HZSM-5, HY, and H-β), and cation exchange resins. google.com

Further research is needed to explore a wider range of renewable feedstocks and green solvents. The development of catalytic systems that can operate under milder reaction conditions with high selectivity and yield remains a key objective.

Development of Advanced Catalytic Systems for Specific Transformations

The development of sophisticated catalytic systems is crucial for controlling the specific chemical transformations of this compound and its precursors. For instance, the synthesis of 3-methoxybutan-2-one from acetoin and dimethyl carbonate relies on p-toluenesulfonic acid as a catalyst. whiterose.ac.uknih.gov

Research into the acid-catalyzed dehydration of secondary or tertiary alcohols has shown that this is not a suitable method for preparing ethers. learncbse.in This is because these reactions tend to produce alkenes instead. The protonated secondary and tertiary alcohols are prone to losing a water molecule to form stable secondary and tertiary carbocations, which then lead to alkene formation rather than undergoing the desired nucleophilic attack by another alcohol molecule. learncbse.in

Future efforts will likely focus on designing catalysts that can direct the reaction pathways towards desired products with high precision. This includes the development of chemo- and regioselective catalysts for the functionalization of the ketone and ether moieties within the molecule. The use of nanocatalysts and enzyme-based catalysts could also offer new avenues for highly efficient and specific transformations.

Deeper Mechanistic Understanding of Complex Reactions of this compound

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing synthetic routes and discovering new reactions. Mechanistic studies on similar compounds provide valuable insights. For example, the reaction of 3-methylbutan-2-ol with HBr proceeds through protonation of the alcohol, followed by the loss of a water molecule to form a secondary carbocation. youtube.com This carbocation then undergoes a 1,2-hydride shift to form a more stable tertiary carbocation, which is subsequently attacked by the bromide ion. youtube.com

In the context of copper-catalyzed three-component reactions involving sulfonyl azides, terminal alkynes, and alcohols, mechanistic studies have shown that the reaction proceeds through a triazolyl copper intermediate. kaist.ac.kr This intermediate can rearrange to a ketenimine, which then reacts with an alcohol to form an imidate. kaist.ac.kr Computational studies, such as those using the B3LYP/LACV3P*+ method, have been employed to support these proposed mechanistic pathways. kaist.ac.kr

Future research will likely involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, with advanced computational modeling to elucidate the intricate details of reaction pathways. This deeper understanding will be instrumental in controlling product selectivity and reaction efficiency.

Expanding Applications in Specialized Synthetic Methodologies and Materials Science

While this compound itself is a relatively specialized compound, its structural motifs are relevant to various areas of chemistry. For instance, its isomer, 3-methoxy-3-methyl-1-butanol, is used as a solvent in industrial detergents, paints, inks, and fragrances. fishersci.com It is also considered a "greener" solvent alternative. sigmaaldrich.com

The reactivity of the ketone group in this compound allows for a range of transformations that could be exploited in synthetic methodologies. For example, Friedel-Crafts reactions, which are important for C-C bond formation, have been shown to proceed in good yield using a related compound, 3-methoxybutan-2-one, as a solvent. whiterose.ac.uknih.govyork.ac.uk

In materials science, the incorporation of ether and ketone functionalities can influence the properties of polymers and other materials. The development of novel derivatives of this compound could lead to the creation of new materials with tailored properties. For example, the reduction of the ketone would yield 3-methoxy-3-methylbutan-2-ol, a secondary alcohol that could be used as a monomer or a building block for more complex structures. nih.gov

Integration of Computational and Experimental Approaches for Comprehensive Research

A synergistic approach that combines computational modeling with experimental work is becoming increasingly vital for a comprehensive understanding of the properties and reactivity of molecules like this compound. Computational methods, such as Density Functional Theory (DFT), can provide insights into electronic structure, conformational analysis, and reaction pathways.

For example, computational studies have been used to calculate the Hansen Solubility Parameters (HSP) of 3-methoxybutan-2-one to predict its suitability as a solvent. whiterose.ac.uk These calculations showed that its solubility properties are more similar to dichloromethane (B109758) than to structurally similar solvents like acetone (B3395972). whiterose.ac.uk

Experimental studies are essential to validate the predictions of computational models. An experimental and modeling study was conducted to assess the impact of 3-methoxy-3-methyl-1-butanol on atmospheric ozone formation. ucr.edu This study involved measuring the rate constant for its reaction with OH radicals and identifying the reaction products. ucr.edu The experimental data was then used to develop and refine an atmospheric reaction mechanism. ucr.edu

The continued integration of these two approaches will be crucial for accelerating the discovery of new applications and for optimizing the synthesis and use of this compound and its derivatives.

Unexplored Reactivity Profiles and Novel Derivatives

The full reactivity profile of this compound remains largely to be explored. The presence of both a ketone and an ether functional group within a compact structure suggests a rich and varied chemistry.

Future research could investigate reactions that selectively target one functional group over the other. For example, the development of protecting group strategies would allow for the independent manipulation of the ketone and ether moieties, opening up pathways to a wide range of new derivatives.

The synthesis and characterization of novel derivatives of this compound could lead to compounds with interesting biological activities or material properties. For instance, the introduction of other functional groups, such as halogens, amines, or aromatic rings, could significantly alter the molecule's physical and chemical properties.

The exploration of the photochemical reactivity of this compound could also be a fruitful area of research. The interaction of the molecule with light could lead to novel transformations and the formation of unique products.

Q & A

Q. What are the key physical and spectroscopic properties of 3-methoxy-3-methylbutan-2-one, and how can they be experimentally determined?

Answer:

- Physical Properties :

- Molecular Formula: C₆H₁₂O₂; Molecular Weight: 116.16 g/mol (CAS: 36687-98-6) .

- Boiling Point and Density: While direct data is unavailable, structurally similar compounds like 3-methyl-3-methoxybutanol (bp 174°C, d 0.911) suggest that distillation and density measurements are critical for purification .

- Spectroscopic Characterization :

- ¹H-NMR : For analogous ketones (e.g., methyl esters in ), chemical shifts for methoxy groups (δ ~3.3–3.8 ppm) and methyl groups (δ ~1.0–1.5 ppm) are observed. Integrate peaks to confirm substituent ratios .

- IR : Look for carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and methoxy (C-O) bands at ~1100–1250 cm⁻¹ .

Q. What synthetic routes are feasible for preparing this compound in a laboratory?

Answer:

- Oxidation of Secondary Alcohols : Inspired by the oxidation of 3-methylbutan-2-ol to its ketone using acidified K₂Cr₂O₇ , a similar approach could oxidize 3-methoxy-3-methylbutan-2-ol. Optimize reaction conditions (e.g., temperature, acid concentration) to avoid over-oxidation.

- Etherification of Ketones : Introduce the methoxy group via nucleophilic substitution (e.g., using methyl iodide and a base like NaH) on a pre-formed ketone intermediate. Monitor reaction progress with TLC or GC-MS .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms and stability of this compound?

Answer:

- DFT Studies : Calculate the energy profiles of key reactions (e.g., acid-catalyzed rearrangements) using software like Gaussian or ORCA. Compare activation energies of methoxy-substituted vs. non-substituted ketones to assess steric/electronic effects .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water, ethanol) to predict solubility and aggregation behavior. Use tools like GROMACS with force fields parameterized for organic molecules .

Q. What analytical strategies resolve contradictions in reported data for this compound, such as conflicting NMR assignments?

Answer:

Q. How does the methoxy group influence the reactivity of this compound in comparison to unsubstituted ketones?

Answer:

- Steric Effects : The methoxy group increases steric hindrance, slowing nucleophilic attacks (e.g., Grignard reactions). Compare reaction rates with 3-methylbutan-2-one using kinetic studies .

- Electronic Effects : The electron-donating methoxy group reduces electrophilicity of the carbonyl carbon. Quantify via Hammett plots or computational partial charge analysis .

Methodological Considerations

Q. Table 1: Key Physicochemical Data for this compound and Related Compounds

| Property | This compound | 3-Methyl-3-Methoxybutanol |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₄O₂ |

| Molecular Weight (g/mol) | 116.16 | 118.17 |

| Boiling Point (°C) | Not reported | 174 |

| Density (g/cm³) | Not reported | 0.911 |

Q. Experimental Design Tips :

- Purification : Use fractional distillation for liquid products, referencing boiling points of analogs (e.g., 3-methyl-3-methoxybutanol at 174°C) .

- Safety : Follow protocols for handling volatile organic compounds, including fume hood use and flame-resistant gloves (see for PPE guidelines) .

Q. Advanced Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.